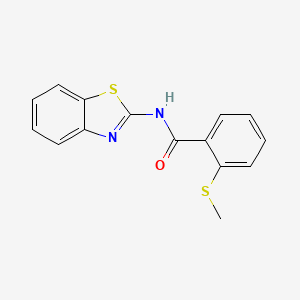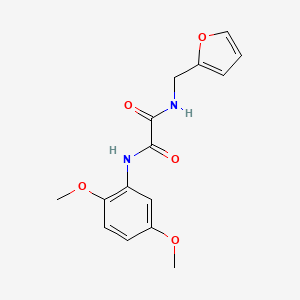
N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide, also known as MBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to possess a range of interesting biochemical and physiological effects.
作用機序
The exact mechanism of action of N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer activity. Additionally, this compound has been shown to induce the expression of certain genes involved in apoptosis, which may also contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the major advantages of using N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain targets, which makes it a useful tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the major limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe at low concentrations, higher concentrations may cause toxicity in certain cell types. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide. One area of interest is the development of novel derivatives of this compound with improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to evaluate the safety and toxicity of this compound in different cell types and animal models.
合成法
The synthesis of N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide involves the reaction of 2-mercaptobenzothiazole with N-methylbenzamide in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, the reaction time, and the amount of catalyst used.
科学的研究の応用
N-1,3-benzothiazol-2-yl-2-(methylthio)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZNMNHYXRCAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5000613.png)
![N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5000620.png)
methyl]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5000624.png)
![1-(2-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5000633.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5000640.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5000645.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5000650.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5000680.png)
![2-[4-(3-{[2-(4-tert-butylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5000699.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000709.png)
![ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5000717.png)
![4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5000724.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)
